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molecular formula C11H15N B2797189 Cyclopropyl(2-methylphenyl)methanamine CAS No. 2061980-20-7; 535925-73-6

Cyclopropyl(2-methylphenyl)methanamine

Cat. No. B2797189
M. Wt: 161.248
InChI Key: DIDFGEMIEMUSRJ-UHFFFAOYSA-N
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Patent
US08980934B2

Procedure details

The title compound was synthesized according to method G, utilizing Mg powder (240 mg, 10 mmol), bromocyclopropane (1.21 g, 10 mmol), 2-methylbenzonitrile (468 mg, 4 mmol), and NaBH4 (380 mg, 10 mmol). The reaction mixture was concentrated and purified by Biotage SiO2 column (gradient: MeOH/DCM 0-20%) to give cyclopropyl(o-tolyl)methanamine as a yellow oil (0.70 g, 87%) which solidified upon standing. 1H NMR (400 MHz, CD3OD) δ ppm 8.49 (d, J=7.6 Hz, 1H), 7.27-7.22 (m, 1H), 7.20-7.17 (m, 2H), 3.75 (d, J=8.4 Hz, 1H), 2.35 (s, 3H), 1.37-1.27 (m, 1H), 0.71-0.63 (m, 1H), 0.53-0.46 (m, 1H), 0.38-0.31 (m, 1H), 0.29-0.33 (m, 1H); MS ESI 145.0 [M+H]+, calcd for [C11H15N—NH2+H]+ 145.1.
[Compound]
Name
Mg
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step Two
Quantity
468 mg
Type
reactant
Reaction Step Three
Name
Quantity
380 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH:2]1[CH2:4][CH2:3]1.[CH3:5][C:6]1[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=1[C:8]#[N:9].[BH4-].[Na+]>>[CH:2]1([CH:8]([C:7]2[CH:10]=[CH:11][CH:12]=[CH:13][C:6]=2[CH3:5])[NH2:9])[CH2:4][CH2:3]1 |f:2.3|

Inputs

Step One
Name
Mg
Quantity
240 mg
Type
reactant
Smiles
Step Two
Name
Quantity
1.21 g
Type
reactant
Smiles
BrC1CC1
Step Three
Name
Quantity
468 mg
Type
reactant
Smiles
CC1=C(C#N)C=CC=C1
Step Four
Name
Quantity
380 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was synthesized
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by Biotage SiO2 column (gradient: MeOH/DCM 0-20%)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(N)C1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 108.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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